7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
The compound 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: The spirocyclic core can be synthesized by reacting 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents under controlled conditions.
Introduction of the quinazolinone moiety: The quinazolinone structure is introduced through a series of condensation reactions involving suitable amines and carbonyl compounds.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
The compound 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the quinazolinone moiety can be reduced to form alcohols or amines.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various spirocyclic derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor used in the synthesis of the target compound.
Quinazolinone derivatives: Compounds with similar core structures but different functional groups.
Spirocyclic compounds: Molecules with similar spirocyclic cores but different substituents.
Uniqueness
The uniqueness of 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its combination of a spirocyclic core, quinazolinone moiety, and unique functional groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-7-22-17(24)14-4-3-13(12-15(14)20-18(22)27)16(23)21-8-5-19(6-9-21)25-10-11-26-19/h3-4,12H,2,5-11H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOWJHRHPTYPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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